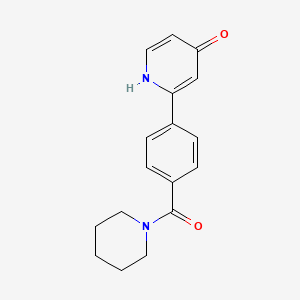

MFCD18323832

Description

MFCD18323832 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. For instance, compounds such as CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 918538-05-3 (MDL: MFCD11044885) share structural motifs like aromatic boronic acids or halogenated heterocycles, which are critical in cross-coupling reactions and drug development .

Properties

IUPAC Name |

2-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-15-8-9-18-16(12-15)13-4-6-14(7-5-13)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOKRXXLJNXLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=O)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692793 | |

| Record name | 2-[4-(Piperidine-1-carbonyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261936-81-5 | |

| Record name | 2-[4-(Piperidine-1-carbonyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18323832 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The primary synthetic route includes:

Initial Reaction: The starting materials are reacted under controlled temperature and pressure conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts to enhance the reaction rate and yield.

Final Synthesis: The final step involves purifying the compound through crystallization or distillation to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The key steps include:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Catalytic Enhancement: Catalysts are used to improve the efficiency and yield of the reactions.

Purification: The compound is purified using industrial-scale crystallization or distillation methods to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

MFCD18323832 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents, often used in anhydrous conditions.

Substitution: Halogens or nucleophiles are used in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD18323832 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD18323832 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signal transduction pathways. The exact mechanism depends on the context in which the compound is used, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key physicochemical and pharmacological properties of MFCD18323832 analogs, derived from peer-reviewed data and experimental syntheses:

Key Observations:

Structural Similarities :

- CAS 1046861-20-4 and CAS 913835-63-9 contain boronic acid groups, enabling Suzuki-Miyaura cross-coupling reactions. The former includes bromo and chloro substituents, while the latter integrates nitrogen heterocycles .

- CAS 918538-05-3 and CAS 1761-61-1 are halogenated aromatic systems, with the former featuring a dichloropyrrolotriazine scaffold and the latter a brominated benzoic acid derivative .

Pharmacokinetic Divergence: Despite comparable bioavailability scores (~0.55), CAS 913835-63-9 shows lower BBB permeability, likely due to its polar imidazole-pyridine moiety . CAS 1046861-20-4 exhibits higher Log Po/w (2.15 vs.

Synthetic Methodologies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.